molecular formula C13H9NO3 B6413626 4-(3-FORMYLPHENYL)NICOTINIC ACID CAS No. 1261982-58-4

4-(3-FORMYLPHENYL)NICOTINIC ACID

Cat. No.: B6413626
CAS No.: 1261982-58-4
M. Wt: 227.21 g/mol
InChI Key: SVTGRTTWQBDLIT-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO3. It is a derivative of nicotinic acid, featuring a formyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)nicotinic acid typically involves the formylation of nicotinic acid derivatives. One common method includes the Vilsmeier-Haack reaction, where nicotinic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the phenyl ring .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry approaches are being explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Formylphenyl)nicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)nicotinic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 4-(3-Formylphenyl)nicotinic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a formyl group with a nicotinic acid backbone makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-(3-formylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-7-12(11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTGRTTWQBDLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692433
Record name 4-(3-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-58-4
Record name 4-(3-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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